molecular formula C25H26FN3O4S B7711543 N-benzyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide

N-benzyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide

Cat. No.: B7711543
M. Wt: 483.6 g/mol
InChI Key: PXUDOHCDHKLEPF-UHFFFAOYSA-N
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Description

N-benzyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzyl group, a fluorophenyl piperazine moiety, and a methoxybenzenesulfonamide group, making it a multifaceted molecule with diverse reactivity and functionality.

Properties

IUPAC Name

N-benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4S/c1-33-23-12-7-20(17-24(23)34(31,32)27-18-19-5-3-2-4-6-19)25(30)29-15-13-28(14-16-29)22-10-8-21(26)9-11-22/h2-12,17,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUDOHCDHKLEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-benzyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl piperazine moiety is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways . The compound’s sulfonamide group can also interact with enzyme active sites, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

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